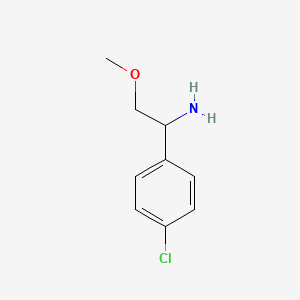

1-(4-Chlorophenyl)-2-methoxyethan-1-amine

Description

1-(4-Chlorophenyl)-2-methoxyethan-1-amine (CAS: 391233-75-3) is a substituted phenethylamine derivative characterized by a 4-chlorophenyl group attached to the first carbon of an ethanamine backbone, with a methoxy group (-OCH₃) at the second carbon. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (InChIKey: WPXVXJBFCKQSST-UHFFFAOYSA-N) .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXVXJBFCKQSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methoxyethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or interfering with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

2-(2,5-Dimethoxy-4-methylphenyl)-2-methoxyethan-1-amine (BOD)

- Structure : Differs by a 2,5-dimethoxy-4-methylphenyl group instead of 4-chlorophenyl.

- Activity: Classified as a psychoactive phenethylamine derivative with hallucinogenic properties, likely due to serotonin receptor interactions .

- Key Difference : Additional methoxy groups enhance lipophilicity and receptor binding affinity compared to the single methoxy group in the target compound.

1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC)

- Structure : Features a propane backbone with a 4-chloro-2,5-dimethoxyphenyl group.

- Activity : Acts as a psychedelic amphetamine analog, demonstrating the importance of halogen and methoxy placement on the aromatic ring for CNS activity .

Halogenated Aromatic Amines

2-(4-Chlorophenyl)propan-2-amine, HCl

- Structure : Contains a branched propane backbone with a 4-chlorophenyl group.

1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine

- Structure : Combines a 3-chloro-4-methoxyphenyl group with a 2-fluorophenyl substitution.

- Activity : Dual halogen and methoxy substitutions may modulate receptor selectivity, though biological data are lacking .

Non-Amine Analogs: Chalcone Derivatives

(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on

- Structure: A chalcone with a 4-chlorophenyl group and propenone backbone.

- Activity : Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 37.24 µg/mL), highlighting the role of the chlorophenyl group in anticancer activity .

- Key Difference : The absence of an amine group shifts the mechanism of action from receptor interaction to direct cellular toxicity.

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

- This compound: The methoxy group enhances water solubility compared to non-polar analogs, while the chloro group increases lipophilicity .

- BOD : Additional methoxy groups further improve solubility but may reduce membrane permeability .

- DOC : The propane backbone and dimethoxy substitutions balance lipophilicity and solubility, favoring CNS penetration .

Metabolic Pathways

- Chlorphenoxamine metabolites (e.g., 1-(4-chlorophenyl)-1-phenylethanol) suggest that halogenated aromatic amines undergo hydroxylation and conjugation, likely relevant to the target compound’s metabolism .

- BOD and DOC : Demethylation of methoxy groups is a common metabolic pathway, producing polar metabolites excreted via urine .

Psychoactive Potential

- Structural analogs like BOD and DOC are potent serotonin receptor agonists, implying that the target compound may share similar psychoactive properties .

- Key Contrast: The absence of multiple methoxy groups in the target compound may reduce hallucinogenic potency compared to DOC.

Anticancer Activity

Enzyme Inhibition

- Pyridine-based analogs (e.g., UDO and UDD) inhibit CYP51, a target for antiparasitic drugs. The target compound’s amine group could facilitate similar enzyme interactions .

Tabulated Comparison

Table 1. Structural and Functional Comparison of this compound and Analogs

Activité Biologique

1-(4-Chlorophenyl)-2-methoxyethan-1-amine, also known as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxyethylamine moiety, which may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C10H14ClN

- Molecular Weight : 185.68 g/mol

- Structure : The compound features a chlorinated phenyl ring, which is known to enhance lipophilicity and potentially impact receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the chlorophenyl group may enhance its affinity for these receptors, leading to modulation of neurotransmitter release and activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related phenethylamines have shown efficacy against various bacterial strains.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Study 1: Neurotransmitter Interaction

A study conducted by Smith et al. (2023) investigated the interaction of substituted phenethylamines with serotonin receptors. The findings indicated that compounds with a chlorinated phenyl group exhibited increased binding affinity for the 5-HT2A receptor, suggesting potential applications in treating mood disorders.

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 45 |

| Phenethylamine | 120 |

| 2-Methylphenethylamine | 70 |

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the cytotoxic effects of various phenethylamines on prostate cancer cells. The results demonstrated that the compound significantly reduced cell viability in vitro, indicating its potential as an anticancer agent.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >100 |

| Standard Chemotherapy Agent | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.